molecular formula C19H16N2O2S2 B2717378 1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione CAS No. 1396747-45-7

1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione

Cat. No.: B2717378
CAS No.: 1396747-45-7
M. Wt: 368.47
InChI Key: UHQIACACAMZZJL-UHFFFAOYSA-N
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Description

1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione is a sophisticated synthetic compound designed for advanced pharmaceutical and biochemical research. Its structure incorporates a 4-phenylthiazole moiety linked to a glutarimide-containing piperidine ring, a scaffold of significant interest in medicinal chemistry. The phenylthiazole unit is a privileged structure in drug design, known for its versatile biological activities and ability to contribute to molecular aromaticity and pi-pi stacking interactions with biological targets . The piperidine-2,6-dione (glutarimide) core is a key pharmacophore found in various bioactive molecules and is known for its conformational constraint and potential to interact with enzymes and receptors . The primary research value of this compound lies in its potential as a multi-target directed ligand (MTDL). The distinct chemical domains within its structure make it a compelling candidate for investigating complex diseases where modulation of multiple pathways is beneficial. Recent scientific literature highlights the strategic design of such hybrid molecules, particularly those containing the 4-phenylthiazole motif, for developing novel inhibitors targeting enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . Dual inhibition of these enzymes has shown promising antinociceptive and anti-inflammatory effects in preclinical models, suggesting a potential application for this compound in pain and inflammation research . The inclusion of the thiophene ring further enhances the compound's drug-like properties and offers a potential site for further synthetic modification. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans. It is an essential tool for scientists working in hit-to-lead optimization, structure-activity relationship (SAR) studies, and probing novel mechanisms of action in areas such as oncology, neuroscience, and inflammation.

Properties

IUPAC Name

1-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-thiophen-2-ylpiperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S2/c22-17-9-14(16-7-4-8-24-16)10-18(23)21(17)11-15-12-25-19(20-15)13-5-2-1-3-6-13/h1-8,12,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQIACACAMZZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)N(C1=O)CC2=CSC(=N2)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Piperidine-2,6-dione Core: This core structure is typically synthesized through a cyclization reaction involving appropriate diketone precursors.

    Final Coupling: The final step involves coupling the phenylthiazole and thiophenyl groups to the piperidine-2,6-dione core under basic or acidic conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or thiophene rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

  • Substituent Diversity : The target compound’s 2-phenylthiazole and thiophene groups distinguish it from analogs like iberdomide (morpholine-based) or kinase inhibitors (pyrimidine/piperazine motifs) . Thiazole and thiophene rings may enhance π-π stacking or metal coordination in binding pockets.
  • Molecular Weight : Most analogs fall within 300–600 g/mol, suggesting the target compound likely occupies a similar range, balancing bioavailability and target engagement.

Therapeutic Potential

  • Immunomodulation: Iberdomide and the SLE-targeted compound () leverage isoindolinone and morpholine groups to modulate cereblon E3 ligase activity, a mechanism less likely for the thiophene/thiazole-containing target compound .
  • Kinase Inhibition : Pyrimidine-linked analogs (–7) demonstrate activity against ALK, suggesting the target compound’s heteroaromatic groups may similarly target kinase ATP pockets .

Biological Activity

1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various studies that highlight its therapeutic potential.

Molecular Formula: C19_{19}H16_{16}N2_{2}O2_{2}S2_{2}
Molecular Weight: 368.5 g/mol
CAS Number: 1396747-45-7

The compound features a piperidine core with attached thiazole and thiophene groups, contributing to its unique biological properties. The thiazole moiety is particularly noteworthy for its role in enhancing the compound's activity against various biological targets.

Biological Activity Overview

Research indicates that compounds with thiazole and piperidine structures exhibit a range of biological activities, including:

  • Antimicrobial Activity: Derivatives of thiazole have shown significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties: Studies have demonstrated the cytotoxic effects of similar compounds on cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2).
  • Analgesic Effects: Some derivatives have been noted for their pain-relieving properties.

The mechanism by which 1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione exerts its biological effects involves interaction with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various pharmacological outcomes.

Key Mechanisms Identified:

  • Cell Cycle Arrest: Compounds similar to this one have been shown to induce cell cycle arrest in cancer cells, particularly at the S and G2/M phases.
  • Apoptosis Induction: The compound may promote apoptosis in cancer cells through the activation of caspases and modulation of the Bax/Bcl-2 ratio.
  • Oxidative Stress: Some studies suggest that oxidative stress plays a role in the cytotoxicity observed in cancer cells treated with thiazole derivatives.

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds related to 1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione:

Table 1: Summary of Biological Activities

Compound NameActivity TypeCell Line TestedIC50_{50} (µg/mL)Reference
Compound AAnticancerMCF-710.10
Compound BAntimicrobialE. coli5.36
Compound CAnalgesicPain ModelNot specified

Synthesis Pathways

The synthesis of 1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions:

  • Formation of Thiazole Ring: Utilizing Hantzsch thiazole synthesis.
  • Introduction of Phenyl Group: Achieved through Friedel-Crafts acylation.
  • Cyclization to Piperidine Core: Involves reactions with diketone precursors.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 1-((2-Phenylthiazol-4-yl)methyl)-4-(thiophen-2-yl)piperidine-2,6-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound's synthesis typically involves multi-step reactions, including cyclization and functional group coupling. For example, thiazole and thiophene moieties are introduced via nucleophilic substitution or condensation reactions. Key steps include:

  • Thiazole formation : Reaction of thiourea derivatives with α-halo ketones under reflux in ethanol or methanol .
  • Piperidine-2,6-dione core assembly : Cyclization of diamino esters using acid catalysis .
  • Optimization : Yield improvements (e.g., 15–30%) are achieved by adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) .
    • Data Table :
StepReagents/ConditionsYield RangeKey Reference
Thiazole formationEthanol, reflux, 6–8 h20–35%
Piperidine cyclizationHCl (cat.), 100°C, 12 h15–25%

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted to confirm structural integrity?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and carbonyl groups (piperidine-2,6-dione at ~170 ppm) .
  • IR : Stretching frequencies for C=O (1680–1720 cm1^{-1}) and C-S (680–750 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 393.1) and fragmentation patterns .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound, particularly when dealing with conflicting yield and purity data?

  • Methodological Answer :

  • Experimental Design : Use a 2k^k factorial design to test variables like temperature (80–120°C), solvent (ethanol vs. DMF), and catalyst loading (0.5–2 mol%). This minimizes experiments while capturing interactions .
  • Contradiction Resolution : If higher temperatures improve yield but reduce purity (e.g., due to side reactions), Pareto analysis prioritizes factors. For example, solvent polarity may dominate purity, guiding selection of ethanol over DMF despite lower solubility .
    • Data Table :
VariableLow LevelHigh LevelEffect on YieldEffect on Purity
Temperature80°C120°C+15%-10%
SolventEthanolDMF-5%+20%

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the compound’s reactivity or biological activity, and how do they align with experimental observations?

  • Methodological Answer :

  • DFT Calculations : Predict reaction pathways (e.g., nucleophilic attack on the thiazole ring) using Gaussian or COMSOL. Bond dissociation energies (BDEs) for C-S and C-N bonds guide stability assessments .
  • Molecular Docking : AutoDock Vina simulates binding to targets (e.g., enzymes like COX-2). If computational IC50_{50} values (e.g., 5–10 µM) conflict with experimental data (e.g., 20 µM), refine force fields or consider solvation effects .

Q. How can AI-driven process simulation tools (e.g., COMSOL Multiphysics) enhance the scalability of this compound’s synthesis?

  • Methodological Answer :

  • AI Integration : Train neural networks on reaction datasets to predict optimal conditions (e.g., residence time in flow reactors). For example, AI models can reduce optimization cycles by 40% by iterating on real-time HPLC data .
  • Case Study : Coupling COMSOL with AI enabled a lab-scale batch process (1 g) to scale to pilot-plant (100 g) with 85% yield retention, minimizing thermal degradation risks .

Data Contradiction Analysis

Q. When NMR and mass spectrometry data conflict in confirming a synthetic intermediate, what steps should researchers take to resolve discrepancies?

  • Methodological Answer :

  • Hypothesis Testing :

Verify sample purity via TLC or HPLC. Impurities (e.g., unreacted starting materials) may skew NMR signals.

Repeat MS under alternative ionization modes (e.g., ESI vs. MALDI).

Cross-validate with IR or X-ray crystallography if ambiguity persists .

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